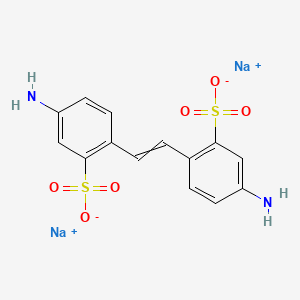
4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt
Beschreibung
Disodium 4,4’-diaminostilbene-2,2’-disulfonate is a water-soluble compound that is structurally derived from trans-stilbene. It contains amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used in the synthesis of dyes, optical brighteners, and fluorescent whitening agents .
Eigenschaften
Molekularformel |
C14H12N2Na2O6S2 |
|---|---|
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
YAKFHPREDNNSFX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium 4,4’-diaminostilbene-2,2’-disulfonate is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid using iron powder . The reaction conditions involve the use of a reducing agent, such as iron, under controlled temperature and pressure to ensure the complete reduction of the nitro groups to amino groups.
Industrial Production Methods
In industrial settings, the production of disodium 4,4’-diaminostilbene-2,2’-disulfonate involves large-scale reduction processes. The starting material, 4,4’-dinitro-2,2’-stilbenedisulfonic acid, is subjected to reduction using iron powder or other suitable reducing agents. The reaction is carried out in reactors designed to handle large volumes and ensure efficient mixing and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4,4’-diaminostilbene-2,2’-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 4,4’-dinitrostilbene-2,2’-disulfonate.
Reduction: Reduction of the nitro groups to amino groups is a common reaction.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Iron powder is used as a reducing agent.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disodium 4,4’-dinitrostilbene-2,2’-disulfonate.
Reduction: Disodium 4,4’-diaminostilbene-2,2’-disulfonate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Disodium 4,4’-diaminostilbene-2,2’-disulfonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of disodium 4,4’-diaminostilbene-2,2’-disulfonate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility and facilitate its interaction with other compounds. The compound’s weak estrogenic properties are thought to be due to its structural similarity with diethylstilbestrol, allowing it to interact with estrogen receptors .
Vergleich Mit ähnlichen Verbindungen
Disodium 4,4’-diaminostilbene-2,2’-disulfonate can be compared with other similar compounds, such as:
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: This compound is an oxidized form and is used in similar applications.
Disodium 4,4’-diazidostilbene-2,2’-disulfonate: Another derivative used in photochemical reactions.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: The parent compound used in the synthesis of various derivatives.
Disodium 4,4’-diaminostilbene-2,2’-disulfonate is unique due to its specific combination of amino and sulfonic acid functional groups, which confer distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


